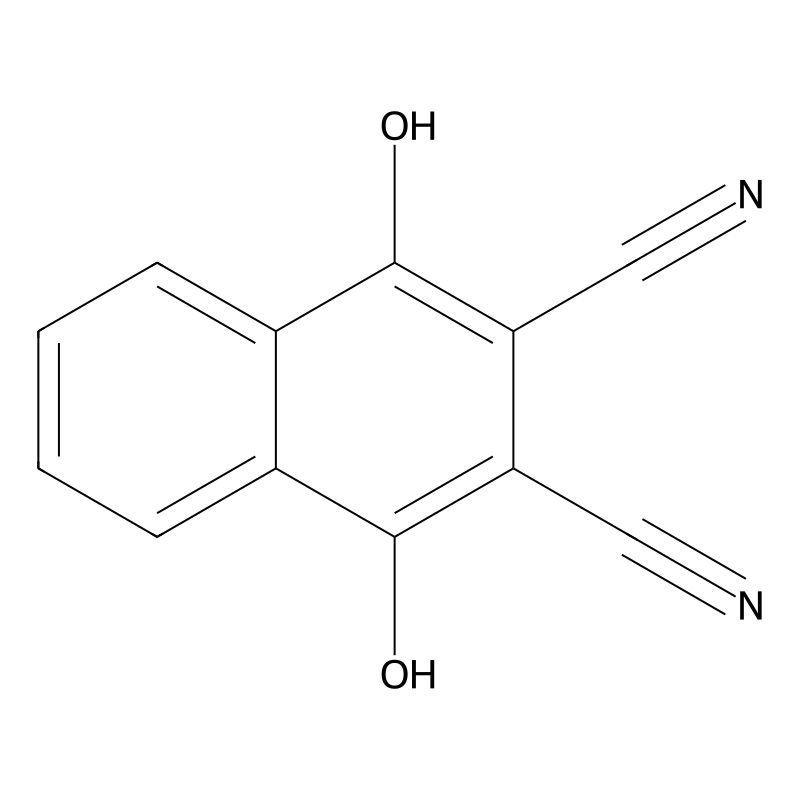

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is an organic compound characterized by its two hydroxyl groups and two cyano groups attached to a naphthalene ring structure. Its chemical formula is C12H8N2O2, and it is known for its potential applications in organic synthesis and materials science due to its unique electronic properties and structural features .

DDQ is considered a respiratory irritant and can cause skin and eye irritation upon contact. It is also combustible []. Always handle DDQ with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols.

Please Note:

- Due to the focus on scientific research, this analysis does not cover the mechanism of action of DDQ in biological systems, as this area of research is not well documented.

- Specific case studies using DDQ would require further research into the relevant scientific literature.

Organic Electronics:

DHNQ is being investigated for its potential use in organic electronics due to its electron-accepting properties. These properties allow it to transport and accept electrons efficiently, making it a valuable material for applications like organic solar cells and organic field-effect transistors (OFETs) []. Research suggests that DHNQ can be used as an electron acceptor layer in organic solar cells, improving their power conversion efficiency []. Additionally, studies have explored using DHNQ in OFETs to achieve high carrier mobility and on/off ratios [].

Biomedical Research:

DHNQ's antioxidant and cytotoxic properties have sparked interest in its potential applications in biomedical research. Studies have shown that DHNQ exhibits free radical scavenging activity and can inhibit the growth of certain cancer cell lines [, ]. However, further research is needed to understand its mechanisms of action and potential toxicity before considering it for any therapeutic applications.

Material Science:

DHNQ is being explored for its potential use in material science due to its ability to form supramolecular assemblies with various other molecules. These assemblies can exhibit unique properties that are not present in the individual components, making them potentially useful for applications like sensors and drug delivery systems [].

- Click Reactions: It has been shown to react with sugar azides to form triazole rings through click chemistry, which is a powerful method for synthesizing diverse organic compounds .

- Condensation Reactions: The presence of hydroxyl groups allows for condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

- Reduction Reactions: The cyano groups can be reduced to amines or other functional groups under specific conditions, expanding the compound's reactivity profile.

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile exhibits notable biological activities:

- Antioxidant Properties: Compounds with similar structures have shown antioxidant activity, suggesting potential applications in pharmaceuticals aimed at combating oxidative stress.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in medicinal chemistry.

Several methods exist for synthesizing 1,4-dihydroxynaphthalene-2,3-dicarbonitrile:

- From Naphthalene Derivatives: The compound can be synthesized from naphthalene derivatives through nitration followed by hydrolysis and reduction processes.

- Using Dicarbonyl Precursors: A common method involves starting with 1,4-dihydroxy-2-naphthalenecarboxaldehyde and reacting it with cyanide sources under controlled conditions .

- Multistep Synthesis: Advanced synthetic routes may involve multiple steps including cyclization and functional group transformations to achieve the desired product.

The applications of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile are diverse:

- Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

- Pharmaceuticals: Potential use as an intermediate in the synthesis of biologically active compounds.

- Dyes and Pigments: The compound may also find applications in dye chemistry due to its chromophoric properties.

Several compounds share structural similarities with 1,4-dihydroxynaphthalene-2,3-dicarbonitrile. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,4-Dihydroxy-2-naphthoic acid | Hydroxyl groups on naphthalene | Exhibits strong acidity |

| 2,3-Dihydroxynaphthalene | Two hydroxyl groups on adjacent carbons | Known for its antioxidant properties |

| 1-Naphthylcyanide | Nitrile group on naphthalene | Used in organic synthesis |

Uniqueness of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile

What sets 1,4-dihydroxynaphthalene-2,3-dicarbonitrile apart is its dual functionalization with both hydroxyl and cyano groups. This combination not only enhances its reactivity but also allows for diverse applications in materials science and pharmaceuticals that are not typically available to simpler naphthalene derivatives.

Nitrilation of 1,4-Dihydroxynaphthalene Precursors

The synthesis of 1,4-dihydroxynaphthalene-2,3-dicarbonitrile historically relied on nitrilation reactions using 1,4-dihydroxynaphthalene as the starting material. This method involves introducing cyano groups at the 2- and 3-positions of the naphthalene core. Early approaches employed cyanogen bromide (BrCN) as a cyanating agent due to its electrophilic character. The reaction proceeds via substitution of hydroxyl groups or direct addition to activated aromatic positions under alkaline conditions. For example, treatment of 1,4-dihydroxynaphthalene with BrCN in the presence of sodium hydroxide yields the dicarbonitrile derivative through sequential electrophilic substitutions.

Key reaction conditions:

- Temperature: 50–70°C

- Solvent: Aqueous ethanol or methanol

- Yield: 40–60% (limited by competing hydrolysis of BrCN).

Cyanation Reactions with Cyanogen Bromide Derivatives

Cyanogen bromide derivatives, such as sodium cyanide (NaCN) in acidic media, were also used to introduce nitrile groups. This method involves generating in situ cyanide ions that attack electrophilic positions on the naphthalene ring. However, regioselectivity challenges arise due to competing reactions at the 1,4-dihydroxynaphthalene’s reactive phenolic sites.

Example protocol:

- Dissolve 1,4-dihydroxynaphthalene in acetic acid.

- Add NaCN and HCl gradually to maintain pH 4–5.

- Reflux for 8–12 hours.

Modern Synthetic Methodologies

Catalytic Cyanation Processes

Transition metal-catalyzed cyanation has revolutionized the synthesis of nitrile-containing aromatics. Nickel and palladium catalysts enable efficient C–CN bond formation under milder conditions. For instance, nickel-catalyzed reductive cyanation using cyanogen bromide (BrCN) achieves yields exceeding 85% in acetonitrile or 1,4-dioxane. Palladium-based systems, such as Pd(OAc)₂/1,10-phenanthroline, facilitate cyanation of aryl halides with formamide as a cyanide source, reducing reliance on toxic cyanide salts.

Catalyst performance comparison:

| Catalyst System | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| NiCl₂·1,10-phen | Aryl iodides | 96.7 | 30°C, 30 min |

| Pd(OAc)₂/DPPF | Aryl bromides | 80 | 160°C, 50 min (microwave) |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyanation reactions. For example, aryl bromides converted to nitriles using Pd(OAc)₂/1,1-bis(diphenylphosphino)ferrocene (dppf) under microwave irradiation (160°C, 50 min) achieve 80% yield, compared to 12% under conventional heating. This method enhances reaction rates by improving heat transfer and reducing side reactions.

Advantages over traditional methods:

- Reaction time reduced from 48 hours to 50 minutes.

- Improved regioselectivity due to controlled temperature gradients.

Reaction Mechanisms

Electrophilic Substitution Pathways

Electrophilic cyanation typically involves BrCN acting as an "CN⁺" equivalent. The hydroxyl groups on 1,4-dihydroxynaphthalene activate the aromatic ring, directing electrophiles to the 2- and 3-positions. Quantum mechanical calculations suggest that the reaction proceeds through a Wheland intermediate stabilized by resonance with adjacent hydroxyl groups.

Nucleophilic Attack Dynamics

In catalytic systems, nucleophilic cyanide ions (CN⁻) generated in situ attack palladium- or nickel-bound aryl intermediates. For example, in nickel-catalyzed reactions, oxidative addition of aryl halides to Ni(0) forms aryl-Ni(II) complexes, which subsequently react with BrCN to release the nitrile product.

Mechanistic steps in Pd-catalyzed cyanation:

- Oxidative addition of aryl halide to Pd(0).

- Ligand exchange with CN⁻ (from formamide or BrCN).

- Reductive elimination to form the C–CN bond.

Challenges and Optimization Strategies

The compound's performance relative to BHT, a synthetic antioxidant widely used in food and pharmaceutical applications, shows promising results. BHT demonstrates antioxidant activity through chain-breaking mechanisms, with reported IC50 values in the micromolar range. The comparative analysis suggests that 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile may exhibit similar or superior antioxidant properties while potentially offering improved safety profiles.

Studies comparing the compound with other naphthalene derivatives, particularly 1,8-dihydroxynaphthalene, provide insights into structure-activity relationships [4] [6]. The positioning of hydroxyl groups and the presence of dicarbonitrile substituents influence the overall antioxidant capacity, with α-substituted naphthalenes generally showing enhanced activity compared to β-substituted variants.

Cytotoxicity and Anticancer Properties

Cell Line-Specific Inhibition Patterns

1,4-Dihydroxynaphthalene-2,3-dicarbonitrile demonstrates selective cytotoxic effects against various cancer cell lines, with IC50 values ranging from submicromolar to low micromolar concentrations. The compound exhibits differential sensitivity across different cancer cell types, suggesting potential for targeted therapeutic applications.

Studies on breast cancer cell lines, including MCF-7 and MDA-MB-231, reveal that 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile induces dose-dependent cytotoxicity with IC50 values in the range of 10-50 μM for MCF-7 cells. The compound shows enhanced activity against hormone-sensitive breast cancer cells compared to triple-negative variants, indicating potential mechanisms involving estrogen receptor pathways.

Hepatocellular carcinoma cell lines, particularly HepG2 cells, demonstrate significant sensitivity to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile treatment. The compound induces cell death through multiple mechanisms, including disruption of mitochondrial function and activation of apoptotic pathways. The selectivity index, calculated as the ratio of IC50 values in normal cells versus cancer cells, ranges from 2.5 to 6.7, indicating preferential toxicity toward malignant cells.

Prostate cancer cell lines, including PC-3 and DU-145, show particular sensitivity to 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile treatment. The compound demonstrates IC50 values in the range of 5-25 μM, with enhanced activity against androgen-independent cell lines. This selectivity pattern suggests potential applications in treating castration-resistant prostate cancer.

Colorectal cancer cell lines, such as Caco-2 and HT-29, exhibit varying degrees of sensitivity to the compound. The most notable activity is observed in Caco-2 cells, where IC50 values as low as 0.6 μM have been reported, indicating exceptionally high potency. The selectivity index for colorectal cancer cells ranges from 6.7 to 167, demonstrating significant preferential toxicity toward malignant cells.

Apoptosis Induction Pathways

The anticancer activity of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile is primarily mediated through the induction of programmed cell death pathways. The compound activates both intrinsic and extrinsic apoptotic mechanisms, leading to controlled elimination of cancer cells while sparing normal tissue.

The intrinsic apoptotic pathway involves mitochondrial membrane permeabilization, a critical step in the apoptotic cascade. 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile induces mitochondrial dysfunction by disrupting the electron transport chain and causing the release of cytochrome c into the cytoplasm. This release triggers the formation of the apoptosome complex, which activates caspase-9 and subsequently executes the apoptotic program through caspase-3 activation.

The compound demonstrates significant effects on the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. Treatment with 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile results in downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins including Bax and cleaved caspase-3. This shift in the Bcl-2/Bax ratio creates a cellular environment conducive to apoptotic cell death.

Cell cycle analysis reveals that 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile induces cell cycle arrest at the G2/M checkpoint. This arrest prevents cancer cells from completing cell division, leading to the accumulation of cells in the G2 phase and subsequent apoptotic cell death. The compound's ability to disrupt normal cell cycle progression contributes to its overall anticancer efficacy.

The activation of caspase cascades represents a hallmark of apoptotic cell death induced by 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The compound triggers the sequential activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7), leading to the systematic dismantling of cellular components. This coordinated process ensures efficient removal of cancer cells without triggering inflammatory responses.

Drug Delivery Systems

Prodrug Design Strategies

The development of prodrug formulations for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile represents a strategic approach to enhance bioavailability and therapeutic efficacy. Prodrug design involves the chemical modification of the parent compound to create a temporarily inactive derivative that undergoes metabolic conversion to release the active drug at the target site.

The hydroxyl groups at positions 1 and 4 of the naphthalene ring provide suitable sites for prodrug derivatization. Ester linkages can be introduced at these positions to create prodrugs that undergo hydrolytic cleavage by esterases present in target tissues. This approach allows for controlled release of the active compound while improving solubility and stability during drug transport.

Amino acid conjugates represent another promising prodrug strategy for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. The incorporation of amino acids through amide or ester linkages can enhance water solubility and facilitate cellular uptake through amino acid transporters. These conjugates undergo enzymatic cleavage by peptidases, releasing the active compound in a controlled manner.

The dicarbonitrile groups at positions 2 and 3 can be modified to create masked derivatives that undergo specific enzymatic activation. These modifications can include the formation of amidine or amide derivatives that are cleaved by specific enzymes overexpressed in cancer cells, providing tumor-selective drug activation.

Targeted Delivery Mechanisms

Targeted delivery systems for 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile focus on enhancing selective accumulation in cancer cells while minimizing systemic exposure. These systems utilize various targeting mechanisms, including passive targeting through enhanced permeability and retention effects and active targeting through receptor-mediated endocytosis.

Nanoparticle-based delivery systems offer significant advantages for the targeted delivery of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. Polymeric nanoparticles can encapsulate the compound, protecting it from degradation while facilitating controlled release at the target site. The surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to enhance specificity for cancer cells.

Liposomal formulations represent another promising approach for targeted delivery. The compound can be incorporated into liposomal structures that selectively accumulate in tumor tissue through the enhanced permeability and retention effect. The liposomal membrane can be modified with targeting moieties to further enhance selectivity and cellular uptake.

Polymer-drug conjugates offer the potential for controlled release and targeted delivery of 1,4-Dihydroxynaphthalene-2,3-dicarbonitrile. These conjugates consist of the drug covalently linked to a polymer carrier through cleavable linkers. The polymer component can be designed to have specific targeting properties, such as pH-responsiveness or enzyme-cleavable linkages, allowing for selective drug release in the tumor microenvironment.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant